molecular formula C9H6FNO2 B3030047 7-Fluoro-1H-indole-3-carboxylic acid CAS No. 858515-66-9

7-Fluoro-1H-indole-3-carboxylic acid

Cat. No.: B3030047
CAS No.: 858515-66-9
M. Wt: 179.15 g/mol
InChI Key: BGNHSQYGVIUBBX-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indole-3-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 7th position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications .

Mechanism of Action

Target of Action

7-Fluoro-1H-indole-3-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found to be biologically active compounds used for the treatment of various disorders, including cancer cells and microbes . They bind with high affinity to these targets, making them effective therapeutic agents .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit viral activity by interacting with specific proteins in the virus .

Biochemical Pathways

Indole derivatives, including this compound, are involved in various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound might also be involved in similar biochemical pathways.

Pharmacokinetics

The pharmacokinetics of indole derivatives are generally influenced by their chemical structure, which can affect their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. For instance, if the compound targets a protein involved in cell proliferation, it could potentially inhibit the growth of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and its interaction with its targets . Additionally, the presence of other molecules can either enhance or inhibit the compound’s action .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Fluoro-1H-indole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of advanced materials and chemical processes

Comparison with Similar Compounds

Uniqueness: this compound stands out due to the presence of the fluorine atom at the 7th position, which significantly enhances its chemical stability, reactivity, and biological activity. This unique feature makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

7-fluoro-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNHSQYGVIUBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651658
Record name 7-Fluoro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858515-66-9
Record name 7-Fluoro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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